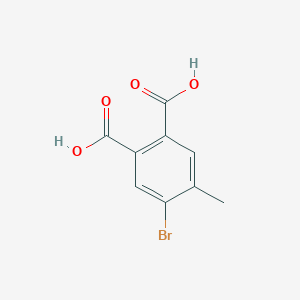
5-Bromo-4-methylphthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid typically involves the bromination of 5-methyl-1,2-benzenedicarboxylic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
化学反应分析
Types of Reactions: 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes depending on the electrophile or nucleophile used.
Oxidation Products: Anhydrides or esters.
Reduction Products: Alcohols or aldehydes.
科学研究应用
4-Bromo-5-methyl-1,2-benzenedicarboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The carboxylic acid groups participate in redox reactions, altering the oxidation state of the molecule and forming new functional groups.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.
相似化合物的比较
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Has carboxylic acid groups in the 1,3-positions, leading to different chemical properties and reactivity.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Used primarily in the production of polyethylene terephthalate (PET) and has different industrial applications.
Uniqueness: The bromine atom enhances its electrophilic substitution reactions, while the methyl group affects its steric and electronic properties .
属性
分子式 |
C9H7BrO4 |
|---|---|
分子量 |
259.05 g/mol |
IUPAC 名称 |
4-bromo-5-methylphthalic acid |
InChI |
InChI=1S/C9H7BrO4/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI 键 |
XCLKIGDTWUDUQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















